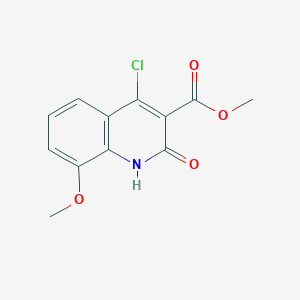![molecular formula C28H25N3O5 B2982839 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 1326829-99-5](/img/no-structure.png)
2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C28H25N3O5 and its molecular weight is 483.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
A study by Abu-Hashem, Al-Hussain, and Zaki (2020) explored the synthesis of novel heterocyclic compounds, including derivatives related to the structure of 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide. These compounds were assessed for their potential as cyclooxygenase inhibitors and exhibited analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Imaging and Diagnostic Applications
Fookes et al. (2008) synthesized derivatives with structures similar to this compound, which showed high affinity for peripheral benzodiazepine receptors. These compounds were used in positron emission tomography studies for imaging and potentially diagnosing neurodegenerative disorders (Fookes et al., 2008).
Development of Anticancer Agents
Al-Sanea et al. (2020) researched the development of anticancer agents using a similar chemical structure. They tested the synthesized compounds on various cancer cell lines, finding that one compound showed significant growth inhibition against multiple cancer types (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-phenylethylamine with 2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidine-1(2H)-acetic acid ethyl ester followed by the reaction with N-(4-ethoxyphenyl)acetamide.", "Starting Materials": [ "2-phenylethylamine", "2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidine-1(2H)-acetic acid ethyl ester", "N-(4-ethoxyphenyl)acetamide" ], "Reaction": [ "Step 1: Condensation of 2-phenylethylamine with 2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidine-1(2H)-acetic acid ethyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) to form the intermediate 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-ethylacetamide.", "Step 2: Hydrolysis of the ethyl ester group in the intermediate using sodium hydroxide (NaOH) in water to form the corresponding carboxylic acid.", "Step 3: Reaction of the carboxylic acid with N-(4-ethoxyphenyl)acetamide in the presence of a coupling agent such as DCC and a catalyst such as DMAP in anhydrous DCM to form the final product 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide." ] } | |
Numéro CAS |
1326829-99-5 |
Formule moléculaire |
C28H25N3O5 |
Poids moléculaire |
483.524 |
Nom IUPAC |
2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C28H25N3O5/c1-2-35-21-14-12-20(13-15-21)29-24(32)18-31-25-22-10-6-7-11-23(22)36-26(25)27(33)30(28(31)34)17-16-19-8-4-3-5-9-19/h3-15H,2,16-18H2,1H3,(H,29,32) |
Clé InChI |
LSDSHGSFPUYPMK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)OC5=CC=CC=C53 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



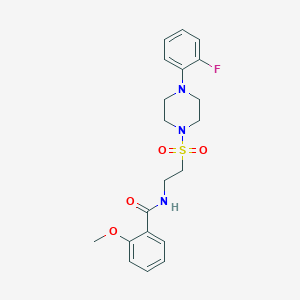
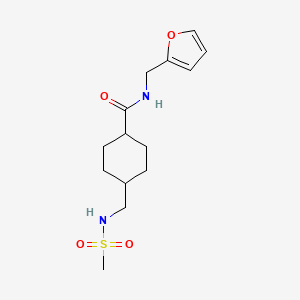
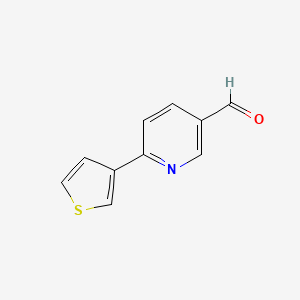
![2-cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2982766.png)
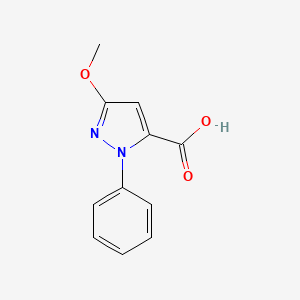
![2-[(4-Fluorophenyl)methyl]-1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperidine](/img/structure/B2982769.png)
![2-(3,4-dimethylphenyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2982771.png)
![2-(4-bromobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2982773.png)

![1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2982776.png)
![N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-4-(DIETHYLSULFAMOYL)BENZAMIDE](/img/structure/B2982777.png)
